An In-Depth Technical Guide to Methyl 4-Bromophenylacetate (CAS No: 41841-16-1)
An In-Depth Technical Guide to Methyl 4-Bromophenylacetate (CAS No: 41841-16-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromophenylacetate, with the Chemical Abstracts Service (CAS) number 41841-16-1 , is a pivotal chemical intermediate in the landscape of modern organic synthesis.[1][2] Its structure, featuring a bromine-substituted benzene ring attached to a methyl acetate moiety, offers a versatile scaffold for the construction of more complex molecular architectures. This guide, designed for the discerning researcher, provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, particularly its role as a versatile building block in the development of pharmaceuticals and agrochemicals. The strategic placement of the bromine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[3][4][5][6]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting. The key physicochemical data for Methyl 4-Bromophenylacetate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 41841-16-1 | [1][2][7] |
| Molecular Formula | C₉H₉BrO₂ | [1][2][7] |
| Molecular Weight | 229.07 g/mol | [1][2][7][8] |
| Appearance | Colorless to pale yellow oil/liquid | [1][2] |
| Melting Point | 113-114 °C | [1][2] |
| Boiling Point | 138-140 °C @ 13 Torr | [1] |
| Density | ~1.445 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |
| Refractive Index | ~1.543 | [2] |
Safety and Handling:
Methyl 4-bromophenylacetate is classified as an irritant.[2] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[8]
Synthesis of Methyl 4-Bromophenylacetate and its Precursor
The synthesis of Methyl 4-Bromophenylacetate is a well-established process, typically achieved through the Fischer esterification of its corresponding carboxylic acid, 4-bromophenylacetic acid. For a comprehensive understanding, the synthesis of this key precursor is also detailed below.
Part 1: Synthesis of 4-Bromophenylacetic Acid from 4-Bromotoluene
A common and cost-effective route to 4-bromophenylacetic acid begins with the readily available starting material, 4-bromotoluene. The process involves a two-step sequence: radical bromination followed by cyanation and subsequent hydrolysis.
Synthesis of 4-Bromophenylacetic Acid.
Experimental Protocol: Synthesis of 4-Bromophenylacetic Acid
-
Step 1: Synthesis of 4-Bromobenzyl Bromide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield crude 4-bromobenzyl bromide, which can be purified by crystallization or used directly in the next step.
-
Step 2: Synthesis of 4-Bromophenylacetonitrile: Dissolve the crude 4-bromobenzyl bromide in a suitable solvent like ethanol. In a separate flask, prepare a solution of sodium cyanide in water. Add the sodium cyanide solution to the solution of 4-bromobenzyl bromide and heat the mixture to reflux.[9] Monitor the reaction by TLC. After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromophenylacetonitrile.
-
Step 3: Hydrolysis to 4-Bromophenylacetic Acid: To the crude 4-bromophenylacetonitrile, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[10] Heat the mixture to reflux for several hours until the hydrolysis is complete (ammonia evolution ceases).[10] Cool the reaction mixture to room temperature and wash with a non-polar organic solvent to remove any unreacted starting material. Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) until a precipitate forms.[10][11] Collect the solid by filtration, wash with cold water, and dry to afford 4-bromophenylacetic acid.[10][11]
Part 2: Fischer Esterification to Methyl 4-Bromophenylacetate
The final step in the synthesis is the acid-catalyzed esterification of 4-bromophenylacetic acid with methanol.
Fischer Esterification Reaction.
Experimental Protocol: Synthesis of Methyl 4-Bromophenylacetate [1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromophenylacetic acid in an excess of methanol.[1]
-
Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A significant portion of the excess methanol can be removed by distillation.[1] Transfer the remaining mixture to a separatory funnel and partition it between water and an organic solvent like dichloromethane.[1]
-
Purification: Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[1] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-bromophenylacetate as a colorless oil.[1]
Spectroscopic Characterization
The identity and purity of Methyl 4-Bromophenylacetate are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected signals are: a singlet for the methyl ester protons (O-CH₃) typically around 3.70 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group at approximately 3.59 ppm, and two doublets in the aromatic region (around 7.16 and 7.45 ppm) corresponding to the protons on the para-substituted benzene ring.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ester group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will correspond to C-O stretching and C-H stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Applications in Drug Discovery and Organic Synthesis
The utility of Methyl 4-bromophenylacetate in organic synthesis stems from the reactivity of its bromine substituent, which serves as a handle for introducing further molecular complexity. It is a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Methyl 4-bromophenylacetate is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern drug discovery for the construction of biaryl systems and substituted alkenes, respectively.
Suzuki Coupling:
The Suzuki reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4][6] Methyl 4-bromophenylacetate can be coupled with various aryl or heteroaryl boronic acids or esters to generate a wide range of biaryl compounds, which are common motifs in many drug molecules.[3][4]
Suzuki Cross-Coupling Reaction.
Heck Reaction:
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, catalyzed by a palladium species.[5][6] This reaction allows for the extension of the carbon framework of Methyl 4-bromophenylacetate by introducing alkenyl substituents, which can then be further functionalized.[5]
Heck Cross-Coupling Reaction.
Conclusion
Methyl 4-bromophenylacetate (CAS No: 41841-16-1) is a fundamentally important and versatile building block in organic synthesis. Its straightforward preparation, well-defined physicochemical properties, and, most importantly, the reactivity of its aryl bromide moiety make it an invaluable tool for researchers in drug discovery and development. A comprehensive understanding of its synthesis, handling, and reactivity, particularly in powerful transformations like palladium-catalyzed cross-coupling reactions, is essential for leveraging its full potential in the creation of novel and complex molecules.
References
-
PubChem. Methyl 2-(4-bromophenyl)acetate. Available at: [Link]
-
Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available at: [Link]
- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
SynZeal. Methyl 4-Bromophenylacetate | CAS No. 41841-16-1. Available at: [Link]
-
LookChem. Cas 1878-68-8, 4-Bromophenylacetic acid. Available at: [Link]
-
Wikipedia. 4-Bromophenylacetic acid. Available at: [Link]
-
LookChem. Cas 41841-16-1, Methyl 4-bromophenylacetate. Available at: [Link]
-
ResearchGate. Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
National Institutes of Health. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. Available at: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
Sources
- 1. Methyl 4-bromophenylacetate | 41841-16-1 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. jeolusa.com [jeolusa.com]
- 4. mdpi.com [mdpi.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scbt.com [scbt.com]
- 8. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 11. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
